Thymidine 3',5'-diphosphate tetrasodium is a nucleotide derivative characterized by its unique structure, which includes a thymidine base linked to a diphosphate group at both the 3' and 5' positions. This compound, also known as deoxythymidine 3',5'-diphosphate tetrasodium, is utilized in various biochemical applications due to its role in cellular processes and potential therapeutic effects. It is classified as a nucleotide analog and is significant in research involving nucleic acid metabolism and enzymatic reactions.
Thymidine 3',5'-diphosphate tetrasodium can be sourced from various chemical suppliers specializing in biochemicals. It is classified under nucleotides and nucleotide derivatives, playing an essential role in biological systems as a substrate for kinases and other enzymes involved in nucleotide metabolism. The compound's structure allows it to mimic natural nucleotides, making it useful in research applications related to DNA synthesis and repair.
The synthesis of thymidine 3',5'-diphosphate tetrasodium typically involves several steps:
This method allows for the efficient production of the compound while maintaining its structural integrity.
Thymidine 3',5'-diphosphate tetrasodium participates in several chemical reactions:
The primary reagents involved in these reactions include water for hydrolysis and metal ions for complexation. The conditions typically require neutral to slightly alkaline pH for optimal reaction rates.
The mechanism of action for thymidine 3',5'-diphosphate tetrasodium primarily revolves around its role as a substrate for kinases involved in nucleotide metabolism. When incorporated into biochemical pathways:
These interactions are critical for regulating nucleotide pools within cells and influencing DNA synthesis and repair mechanisms.
Relevant data indicates that it maintains stability under standard laboratory conditions but should be stored properly to prevent degradation.
Thymidine 3',5'-diphosphate tetrasodium has several scientific uses:
These applications highlight its significance in both basic research and potential therapeutic contexts.
Thymidine 3',5'-diphosphate tetrasodium demonstrates high specificity for staphylococcal nuclease and Tudor domain containing 1 (SND1), a multifunctional protein overexpressed in hepatocellular, breast, prostate, and colorectal carcinomas [5] [9]. SND1 contains four staphylococcal nuclease (SN)-like domains and a Tudor-SN (TSN) domain, which collectively facilitate nucleic acid binding and protein-protein interactions [5] [10]. Although classical staphylococcal nucleases require calcium-dependent catalysis, SND1's SN domains lack critical catalytic residues but retain oligonucleotide/oligosaccharide binding (OB) fold structures that enable nucleic acid interactions [5] [10].
The compound binds SND1 with high affinity (Kd ≈ 24 µM for hexameric form), disrupting its role in transcriptional co-activation and RNA processing [1] [9]. Biochemical studies confirm that thymidine 3',5'-diphosphate tetrasodium occupies the nucleic acid-binding pockets within SND1's SN domains, thereby inhibiting its nuclease-like activity and preventing its interaction with oncogenic partners like astrocyte elevated gene-1 (AEG-1) and stress granule protein G3BP [9] [10]. This inhibition is particularly effective against tumor-initiating cells, where SND1 overexpression drives carcinogenesis [1] [5].
Table 1: Structural Domains of SND1 Targeted by Thymidine 3',5'-Diphosphate Tetrasodium
Domain | Structure | Function | Inhibition Mechanism |
---|---|---|---|
SN1-4 | OB-fold | Nucleic acid binding | Competitive binding to nucleotide interaction sites |
TSN | Tudor + partial nuclease | miRNA processing | Disruption of protein-RISC complex assembly |
Oligomerization interface | N/A | Hexamer formation | Allosteric disruption of self-association |
SND1 serves as a critical component of the RNA-induced silencing complex (RISC), where it facilitates microRNA (miRNA) maturation and function [5] [10]. Thymidine 3',5'-diphosphate tetrasodium modulates this activity by binding SND1's Tudor domain, which normally recognizes and binds symmetrically dimethylated arginine residues in miRNA pathway proteins [5] [8]. At 200 µM concentration, the compound reduces nuclear translocation of transcription factor p65 (NF-κB) and downregulates oncogenic miRNAs, particularly miR-221, which is implicated in tumor angiogenesis [1] [9].
In hepatocellular carcinoma models, this inhibition suppresses RISC activity by >40%, leading to increased expression of tumor suppressors (PTEN, TGFBR2, CDKN1C) and reduced expression of tumor-initiating cell markers [1] [9]. The compound's disruption of SND1-miRNA interactions also impairs mRNA editing and stability, contributing to its broad anti-tumor effects [5] [10]. Notably, thymidine 3',5'-diphosphate tetrasodium treatment (0.32 mg/kg in vivo) restores monoglyceride lipase (MGLL) expression by blocking SND1-mediated ubiquitination, thereby inhibiting Akt activation and tumor progression [9].
Table 2: Functional Consequences of SND1 Inhibition in miRNA Pathways
miRNA Process | SND1 Role | Inhibition Effect | Downstream Outcome |
---|---|---|---|
RISC assembly | Tudor-mediated protein recruitment | Disrupted complex formation | Reduced oncogenic miRNA activity |
miR-221 maturation | Transcriptional co-activation | Decreased NF-κB translocation | Impaired tumor angiogenesis |
mRNA stability | RNA editing complex component | Increased tumor suppressor expression | PTEN/TGFBR2 upregulation |
MGLL regulation | Ubiquitin-mediated degradation | MGLL stabilization | Akt pathway suppression |
Thymidine 3',5'-diphosphate tetrasodium functions as a competitive inhibitor for isotopically labeled [3,5-2H2] tyrosyl nuclease, a model system for studying enzyme kinetics [1] [4]. The compound's diphosphate group mimics the transition state of phosphotyrosine substrates, allowing it to bind with higher affinity (Ki ≈ 3.7 mM for phenylalanine analogs) than natural ligands [1] [6]. Isothermal titration calorimetry studies reveal that inhibition occurs through an ATP-independent binding site, where the compound induces conformational changes that disrupt catalytic activity [6].
This competitive mechanism shares similarities with SH2 domain-phosphopeptide interactions, where tyrosine phosphorylation governs binding thermodynamics (ΔG° ≈ -7.0 kcal/mol) [2]. However, thymidine 3',5'-diphosphate tetrasodium exploits distinct hydrogen-bonding networks within the nuclease active site, with pH-dependent efficacy (reduced affinity at pH 5.5 due to histidine protonation) [2] [6]. The tetrasodium formulation enhances solubility and bioavailability, facilitating optimal interactions with the nuclease's catalytic pockets [3] [7].
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